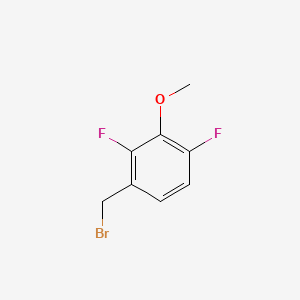

2,4-Difluoro-3-methoxybenzyl bromide

Description

Contextualization of 2,4-Difluoro-3-methoxybenzyl Bromide within the Landscape of Fluorinated Aromatic Compounds

Fluorinated aromatic compounds represent a cornerstone of modern medicinal chemistry and materials science. nih.gov The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties. tandfonline.com Due to fluorine's high electronegativity and small van der Waals radius, its substitution for hydrogen can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. tandfonline.comresearchgate.net These modifications arise from the strength of the carbon-fluorine (C-F) bond and the electronic effects fluorine exerts on the molecule, such as altering the pKa of nearby functional groups. nih.govtandfonline.com

Specifically, fluoro-arenes can exhibit increased lipophilicity, which can lead to greater drug uptake through cell membranes. nih.govnih.gov The presence of fluorine can also block sites susceptible to metabolic oxidation, a strategy used to improve the pharmacokinetic profiles of therapeutic agents. nih.gov As a result, organo-fluorinated compounds constitute a significant portion of commercialized medications and are integral to the development of new pharmaceuticals. nih.gov 2,4-Difluoro-3-methoxybenzyl bromide is situated within this important class, offering a scaffold that already contains these beneficial fluorine substituents, ready for incorporation into larger, more complex structures.

Significance of Benzyl (B1604629) Bromides as Synthetic Intermediates and Building Blocks in Chemical Research

Benzyl bromides are a class of organic halides widely recognized for their utility as versatile synthetic intermediates. Their significance stems from the reactivity of the benzylic carbon-bromine bond. This bond is susceptible to nucleophilic substitution reactions (both SN1 and SN2 mechanisms), allowing for the facile introduction of the benzyl group onto a wide variety of substrates. oncohemakey.comnih.gov They are frequently employed as alkylating agents to form new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. researchgate.netnih.gov

The reactivity of benzyl bromides can be tuned by the electronic nature of the substituents on the aromatic ring. researchgate.net Electron-donating groups, such as the methoxy (B1213986) group present in 2,4-Difluoro-3-methoxybenzyl bromide, can stabilize the carbocation intermediate in an SN1-type pathway, thereby increasing the compound's reactivity. researchgate.net This controlled reactivity makes benzyl bromides essential for various synthetic transformations, including the formation of ethers, esters, and amines, as well as their use in classic named reactions like the Friedel-Crafts alkylation. wikipedia.org Furthermore, the benzyl group itself is a common protecting group in multi-step synthesis, particularly for alcohols and carboxylic acids, due to its stability under many reaction conditions and its susceptibility to cleavage under specific, often mild, deprotection protocols. nih.gov

Overview of Research Trajectories Pertaining to 2,4-Difluoro-3-methoxybenzyl Bromide and Related Structural Motifs

Research involving 2,4-Difluoro-3-methoxybenzyl bromide and structurally related fluorinated benzyl halides is primarily driven by their application as building blocks for creating novel compounds with potential biological activity or specific material properties. The combination of fluorine atoms and a methoxy group on the aromatic ring provides a template for synthesizing derivatives with fine-tuned electronic and steric characteristics.

Synthetic routes to access such compounds often start from correspondingly substituted aromatic precursors. For example, methods have been developed for the synthesis of 2,4-difluoro-halogenated benzyls from m-difluorobenzene through reactions with paraformaldehyde and a halogenating agent. google.com The resulting benzyl halide is then a precursor for further functionalization.

The primary research application for these compounds is in nucleophilic substitution reactions where the bromide acts as a good leaving group. researchgate.net Trajectories focus on reacting these benzyl bromides with various nucleophiles to construct libraries of compounds for screening purposes. The reactivity is influenced by the substitution pattern; for instance, electron-donating methoxy groups can increase the reactivity and, in some cases, the instability of the benzyl bromide derivative. researchgate.net Research into related structures, such as 3-fluoro-4-methoxybenzyl bromide, highlights their role in building more complex heterocyclic and polycyclic systems. fishersci.com The overarching goal is to leverage the unique properties conferred by the fluorine and methoxy substituents to develop new molecules for pharmaceuticals, agrochemicals, and advanced materials.

Delimitation of Scope and Research Objectives for the Outline

This article is strictly focused on the chemical properties, synthesis, and synthetic applications of 2,4-Difluoro-3-methoxybenzyl bromide as a chemical compound. The objective is to provide a detailed and scientifically accurate overview based on its role in organic chemistry. The scope is confined to its contextualization among fluorinated aromatics, its significance as a benzyl bromide intermediate, and the research directions involving its structural motif. This analysis will adhere strictly to the outlined sections and subsections. Any information falling outside this chemical and synthetic context, such as dosage, administration, specific safety profiles, or adverse effects, is expressly excluded from this article.

Chemical Compound Data

Below are tables detailing the chemical properties of 2,4-Difluoro-3-methoxybenzyl bromide and a list of other compounds mentioned in this article.

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-2,4-difluoro-3-methoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c1-12-8-6(10)3-2-5(4-9)7(8)11/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXDNJSHUSXGESC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)CBr)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Difluoro 3 Methoxybenzyl Bromide

Established Synthetic Routes and Precursor Utilization

The most logical and established pathway to 2,4-difluoro-3-methoxybenzyl bromide involves a multi-step sequence starting from a difluorinated aromatic precursor. A common strategy is the synthesis of the intermediate 2,4-difluoro-3-methoxytoluene, which can then undergo selective benzylic bromination. This precursor itself is not commonly available and must be synthesized.

A plausible synthetic pathway could start from 1,3-difluorobenzene (B1663923) or 2,4-difluoroaniline (B146603). The synthesis of polysubstituted benzenes requires careful planning, as the order of reactions is crucial due to the directing effects of the substituents. libretexts.org For instance, direct bromination of m-difluorobenzene selectively yields 1-bromo-2,4-difluorobenzene, not the desired 1-bromo-3,5-difluorobenzene, highlighting the importance of a well-planned synthetic sequence. google.com

A potential route involves the nitration of 1,3-difluorobenzene, followed by reduction to the aniline, introduction of a hydroxyl group via diazotization, methylation to the methoxy (B1213986) ether, and subsequent steps to introduce the methyl group. A more direct approach might start with a pre-functionalized precursor like 2,4-difluoro-3-methoxybenzoic acid, which can be reduced to the corresponding benzyl (B1604629) alcohol and then converted to the benzyl bromide. chemimpex.comuni.luchemscene.com

The introduction of fluorine atoms onto an aromatic ring with specific regioselectivity is a foundational step in synthesizing complex fluoroaromatics. scripps.edu Several methods are prominent in organic synthesis for achieving this transformation.

Electrophilic Fluorination : This method involves the direct fluorination of aromatic rings using powerful electrophilic fluorinating agents. However, controlling regioselectivity can be challenging, especially in complex systems. nih.gov

Nucleophilic Aromatic Substitution (SNAr) : SNAr is a powerful strategy for introducing fluoride (B91410), especially on aromatic rings activated by electron-withdrawing groups (such as a nitro group). A leaving group (e.g., -NO₂, -Cl) is displaced by a fluoride anion source, such as cesium fluoride (CsF) or potassium fluoride (KF). nih.govmdpi.com The position of the activating group dictates the regioselectivity of the substitution.

Balz-Schiemann Reaction : A classic method for synthesizing fluoroaromatics involves the thermal decomposition of aryl diazonium tetrafluoroborates. google.com This process typically starts from an aromatic amine (aniline), which is diazotized, and the resulting diazonium salt is then heated to yield the corresponding fluoroarene. researchgate.net This method offers excellent regiocontrol as the fluorine atom replaces the original amino group. For example, 1,3-difluorobenzene can be synthesized from 2,4-difluoroaniline via diazotization and hydro-de-diazotization in a continuous-flow reactor. bohrium.com

The synthesis of the 2,4-difluoro substitution pattern present in the target molecule often starts with commercially available precursors like 1,3-difluorobenzene or 2,4-difluoroaniline, where the fluorine atoms are already in place.

Once the difluoroaromatic core is established, the next critical step is the regioselective installation of the methoxy group at the C-3 position. The directing effects of the existing fluorine atoms heavily influence the position of subsequent substitutions.

A primary method for this transformation is Nucleophilic Aromatic Substitution (SNAr) . Fluorine atoms on an aromatic ring can act as leaving groups when the ring is sufficiently activated by other substituents or when harsh reaction conditions are used. In the synthesis of methoxyarenes from fluoroarenes, sodium methoxide (B1231860) is a common nucleophile. nih.gov The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The regioselectivity is governed by the electronic environment of the ring; the nucleophile will preferentially attack the most electron-deficient carbon atom. For a 1,3-difluorobenzene system, substitution is directed by any other activating groups present on the ring.

For example, if a precursor such as 2,4-difluoro-1-nitrobenzene is used, the nitro group strongly activates the ring towards nucleophilic attack. The methoxide ion would substitute one of the fluorine atoms, with the precise location depending on the relative activation of the C-2 and C-4 positions.

An alternative strategy involves starting with a precursor that already contains a functional group that can be converted to a methoxy group, such as a hydroxyl group. For instance, a molecule like 2,4-difluorophenol (B48109) could be synthesized and then methylated using a reagent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. The synthesis of 2,4-difluoro-3-methoxybenzoic acid, a potential precursor, implies that methodologies for achieving this specific substitution pattern exist. chemimpex.comchemscene.com

The final key transformation is the selective bromination of the methyl group (the benzylic position) of the 2,4-difluoro-3-methoxytoluene precursor. This reaction must be selective for the benzylic C-H bonds over aromatic C-H bonds. Benzylic C-H bonds are significantly weaker than other sp³ C-H bonds, facilitating their selective functionalization via radical pathways. libretexts.org

Free-radical bromination is the most common method for introducing a bromine atom at the benzylic position. This reaction, often known as the Wohl-Ziegler reaction, typically employs N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator or under photochemical conditions. masterorganicchemistry.com

The reaction proceeds via a radical chain mechanism:

Initiation : The radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide (BPO), decomposes upon heating to generate radicals. These radicals then react with NBS to produce a bromine radical (Br•). Alternatively, UV light can initiate the homolytic cleavage of bromine.

Propagation : A bromine radical abstracts a hydrogen atom from the benzylic position of the toluene (B28343) derivative, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a bromine source (either Br₂ generated in situ from NBS and HBr, or NBS itself) to form the benzyl bromide product and a new bromine radical, which continues the chain.

Termination : The reaction is terminated by the combination of any two radical species.

The use of NBS is advantageous as it maintains a low, constant concentration of Br₂ in the reaction mixture, which helps to prevent competitive electrophilic aromatic bromination of the electron-rich ring. libretexts.org

| Reagent System | Initiator/Condition | Solvent | Typical Substrate | Reference |

| NBS | AIBN or Benzoyl Peroxide | CCl₄ (traditional), Acetonitrile (B52724) | Toluene Derivatives | chemicalbook.comresearchgate.net |

| NBS | Visible Light | Acetonitrile or Water | para-Substituted Toluenes | researchgate.net |

| Br₂ | Heat (>180°C) | None | Deactivated Toluenes | google.com |

While radical halogenation with NBS is highly effective, alternative methods have been developed to address issues such as the use of hazardous solvents like carbon tetrachloride or to improve selectivity for complex substrates.

One alternative involves the direct use of molecular bromine (Br₂) under thermal conditions, typically at high temperatures. This method is often employed for toluenes that are deactivated towards electrophilic aromatic substitution, minimizing ring bromination. google.com

Another approach utilizes different brominating agents. For instance, 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) can be used as a bromine source. In some cases, the presence of a Lewis acid catalyst can promote benzylic bromination via a radical pathway under mild conditions.

Furthermore, converting the corresponding benzyl alcohol to the bromide is a viable alternative to direct bromination of the toluene. If the synthetic route proceeds via 2,4-difluoro-3-methoxybenzyl alcohol (obtained from the reduction of the corresponding benzoic acid or aldehyde), it can be converted to the target benzyl bromide using reagents like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) with triphenylphosphine (B44618) (PPh₃). chemicalbook.com

Bromination Techniques for the Benzylic Position

Advanced Synthetic Approaches and Process Optimization

While the classical multi-step synthesis provides a reliable route to 2,4-difluoro-3-methoxybenzyl bromide, modern synthetic chemistry focuses on improving efficiency, reducing step count, and enhancing safety and sustainability.

Flow Chemistry : Continuous-flow reactors offer significant advantages for hazardous reactions like diazotization and bromination. They allow for precise control of reaction parameters (temperature, pressure, stoichiometry), rapid heat and mass transfer, and improved safety by minimizing the volume of hazardous intermediates at any given time. The synthesis of 1,3-difluorobenzene from 2,4-difluoroaniline has been successfully demonstrated using a continuous-flow process for the diazotization and subsequent hydro-de-diazotization steps. bohrium.com Similar principles could be applied to the bromination step to control the formation of byproducts and improve the selectivity for monobromination.

Domino Reactions : Designing a synthesis where multiple bonds are formed in a single operation (a domino or tandem reaction) can significantly increase efficiency. For example, a domino reaction involving the deprotonation of a benzylic C-H bond, addition to a nitrile, and subsequent intramolecular SNAr to displace a methoxy group has been used to synthesize indoles from 2-methoxytoluene derivatives. nsf.gov While not directly applicable to the target molecule's synthesis, this illustrates the potential of advanced strategies to combine multiple transformations.

Process Optimization : Optimization of existing routes focuses on improving yields, minimizing waste, and replacing hazardous reagents. For benzylic bromination, research has explored greener solvents like water or acetonitrile to replace chlorinated solvents. researchgate.net Visible-light-induced brominations without the need for a photocatalyst also represent a more sustainable and cost-effective approach. researchgate.net Careful control over the addition of bromine and efficient agitation can also be critical variables in maximizing the selectivity for the desired benzyl bromide product over the benzal bromide byproduct in industrial settings.

Catalytic Systems for Enhanced Efficiency and Selectivity in Synthesis

While the traditional Wohl-Ziegler reaction is effective, research has focused on developing catalytic systems to improve its efficiency and selectivity, particularly to minimize the formation of dibrominated byproducts and to avoid the use of stoichiometric radical initiators.

Photochemical initiation is a prominent alternative to thermal initiators. The use of light, often in the visible spectrum, can induce the homolytic cleavage of the N-Br bond in NBS, initiating the radical chain reaction without the need for potentially explosive peroxide-based initiators. This method offers a safer and more controlled reaction pathway.

Furthermore, the development of continuous flow photoreactors has enabled the scaling up of such photochemical brominations. These systems allow for precise control over reaction parameters such as irradiation time, temperature, and reactant concentrations, leading to higher yields and purities. The efficient mixing and heat transfer in microreactors also contribute to enhanced safety and process control.

Development of Chemo- and Regioselective Synthetic Paradigms

A significant challenge in the synthesis of 2,4-Difluoro-3-methoxybenzyl bromide is achieving high chemo- and regioselectivity. The primary concern is the potential for over-bromination to yield 2,4-difluoro-3-methoxybenzylidene dibromide. Additionally, with activated aromatic rings, there is a risk of electrophilic aromatic substitution on the benzene (B151609) ring.

The regioselectivity of the benzylic bromination is dictated by the stability of the radical intermediate. The benzylic position is preferentially attacked due to the resonance stabilization of the resulting radical by the aromatic ring. The electron-donating methoxy group and the electron-withdrawing fluorine atoms on the ring influence the electron density and reactivity of the benzylic protons.

To control selectivity, careful optimization of reaction conditions is crucial. This includes the stoichiometry of NBS, the concentration of the radical initiator, the reaction temperature, and the choice of solvent. For instance, using a slight excess of the toluene starting material can help to minimize the formation of the dibrominated byproduct.

In some cases, alternative brominating agents or catalytic systems may be employed to enhance selectivity. However, for the specific case of 2,4-Difluoro-3-methoxybenzyl bromide, the Wohl-Ziegler conditions with NBS remain the most practical and widely used approach, with careful control of the reaction parameters being key to achieving the desired product with high purity.

The choice of solvent can also influence the outcome of the reaction. While non-polar solvents favor the desired radical pathway, polar solvents can promote ionic side reactions, potentially leading to bromination on the aromatic ring, especially in highly activated systems. mychemblog.com

Green Chemistry Principles in the Production of 2,4-Difluoro-3-methoxybenzyl Bromide

The production of 2,4-Difluoro-3-methoxybenzyl bromide presents several opportunities for the application of green chemistry principles to minimize its environmental impact.

Prevention of Waste: Traditional batch synthesis methods can lead to the formation of byproducts and require significant amounts of solvents for reaction and purification. The adoption of continuous flow technology can significantly reduce waste by enabling better control over stoichiometry and reducing the volume of solvent required.

Less Hazardous Chemical Syntheses: A major green chemistry concern in the traditional Wohl-Ziegler reaction is the use of hazardous solvents like carbon tetrachloride, which is a known ozone-depleting substance and carcinogen. researchgate.net Significant efforts have been made to replace it with safer alternatives. Studies have shown that solvents like 1,2-dichlorobenzene (B45396) can be effective replacements, offering improved safety profiles without compromising reaction efficiency. koreascience.kr Acetonitrile has also been explored as a greener solvent for benzylic brominations with NBS. mdma.ch

Designing Safer Chemicals: While 2,4-Difluoro-3-methoxybenzyl bromide is a reactive intermediate, its synthesis can be designed to minimize the handling of hazardous materials. For instance, the in-situ generation of the brominating agent could reduce the risks associated with storing and handling bulk quantities of reactive bromine compounds.

Safer Solvents and Auxiliaries: As mentioned, the move away from chlorinated solvents is a key green improvement. The ideal green solvent would be non-toxic, biodegradable, and recyclable. While a perfect replacement has not been universally adopted, the exploration of less hazardous alternatives is an active area of research.

Design for Energy Efficiency: Photochemical reactions, especially when conducted in continuous flow reactors with energy-efficient light sources like LEDs, can be more energy-efficient than thermally initiated reactions that require prolonged heating at reflux temperatures.

Catalysis: The use of photocatalysis, where a catalytic amount of a photosensitizer can initiate the reaction, is a greener alternative to the use of stoichiometric radical initiators. This reduces waste and can lead to more efficient and selective reactions.

The following table summarizes the application of green chemistry principles to the synthesis of 2,4-Difluoro-3-methoxybenzyl bromide:

| Green Chemistry Principle | Application in the Synthesis of 2,4-Difluoro-3-methoxybenzyl Bromide |

| Prevention | Utilizing continuous flow reactors to minimize byproducts and solvent waste. |

| Atom Economy | Employing photochemical initiation to eliminate the need for stoichiometric radical initiators. |

| Less Hazardous Chemical Syntheses | Replacing hazardous solvents like carbon tetrachloride with safer alternatives such as 1,2-dichlorobenzene or acetonitrile. |

| Design for Energy Efficiency | Using energy-efficient light sources (LEDs) in photochemical reactions instead of high-temperature thermal initiation. |

| Catalysis | Investigating photocatalytic systems to replace stoichiometric radical initiators. |

Chemical Reactivity and Transformational Pathways of 2,4 Difluoro 3 Methoxybenzyl Bromide

Nucleophilic Substitution Reactions at the Benzylic Carbon

The benzylic carbon of 2,4-Difluoro-3-methoxybenzyl bromide is electrophilic, making it a prime target for nucleophilic attack. These reactions typically proceed via an S\N2 mechanism, leading to the displacement of the bromide ion and the formation of a new bond with the incoming nucleophile.

Carbon-Carbon Bond Forming Reactions (e.g., Alkylation, Cyanation)

The formation of new carbon-carbon bonds at the benzylic position is a key transformation for extending the carbon framework of 2,4-Difluoro-3-methoxybenzyl bromide.

Alkylation: While specific examples of alkylation reactions involving 2,4-Difluoro-3-methoxybenzyl bromide are not extensively documented in publicly available literature, the general reactivity of benzyl (B1604629) bromides suggests its utility in such transformations. Typically, organometallic reagents such as Grignard reagents or organocuprates would be expected to react with the benzylic bromide to form a new carbon-carbon bond. The reaction conditions would need to be carefully controlled to avoid side reactions.

Cyanation: The introduction of a cyano group is a valuable transformation, as the resulting benzyl cyanide can be further elaborated into various functional groups. The cyanation of benzyl halides is a well-established process, often employing metal cyanides like sodium or potassium cyanide. For a substrate like 2,4-Difluoro-3-methoxybenzyl bromide, this reaction would likely proceed in a polar aprotic solvent to afford 2-(2,4-difluoro-3-methoxyphenyl)acetonitrile. The presence of the electron-withdrawing fluorine atoms may influence the reaction rate.

Reactions with Heteroatom Nucleophiles (e.g., Oxygen, Nitrogen, Sulfur)

2,4-Difluoro-3-methoxybenzyl bromide readily reacts with a variety of heteroatom nucleophiles to form ethers, amines, and thioethers, respectively.

Reactions with Oxygen Nucleophiles: Ethers can be synthesized through the Williamson ether synthesis, where an alkoxide nucleophile displaces the benzylic bromide. For instance, the reaction of 2,4-Difluoro-3-methoxybenzyl bromide with sodium ethoxide would yield 1-(ethoxymethyl)-2,4-difluoro-3-methoxybenzene.

Reactions with Nitrogen Nucleophiles: The reaction with nitrogen nucleophiles provides access to a range of benzylic amines. A patent describes the reaction of "2,4-difluoro halogenation benzyls" with methenamine (B1676377) to form a quaternary ammonium (B1175870) salt. This suggests that 2,4-Difluoro-3-methoxybenzyl bromide would react similarly. Subsequent hydrolysis of the quaternary salt can yield the primary amine. Direct alkylation of primary or secondary amines with 2,4-Difluoro-3-methoxybenzyl bromide would also be a viable route to the corresponding secondary and tertiary amines.

Reactions with Sulfur Nucleophiles: Thioethers, or sulfides, can be prepared by the reaction of 2,4-Difluoro-3-methoxybenzyl bromide with thiolates. For example, reaction with sodium thiophenoxide would produce 1-((phenylthio)methyl)-2,4-difluoro-3-methoxybenzene. The high nucleophilicity of thiolates generally leads to efficient substitution reactions.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. While specific applications of 2,4-Difluoro-3-methoxybenzyl bromide in these reactions are not well-documented, its structure as a benzyl bromide suggests its potential as a coupling partner.

Palladium-Catalyzed Transformations (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium catalysts are widely used for a variety of cross-coupling reactions.

Suzuki-Miyaura Reaction: This reaction typically couples an organoboron compound with an organic halide. While aryl and vinyl halides are the most common substrates, the use of benzyl halides has also been reported. A hypothetical Suzuki-Miyaura coupling of 2,4-Difluoro-3-methoxybenzyl bromide with phenylboronic acid, in the presence of a palladium catalyst and a base, would be expected to yield 1,2-difluoro-3-methoxy-4-phenyltoluene.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. beilstein-journals.orgorganic-chemistry.org Although less common for benzyl halides compared to aryl and vinyl halides, under specific conditions, 2,4-Difluoro-3-methoxybenzyl bromide could potentially react with an alkene like styrene (B11656) to form a substituted stilbene (B7821643) derivative. youtube.com Mechanistic studies suggest that a radical pathway might be involved in some Heck-type reactions of alkyl halides. beilstein-journals.org

Sonogashira Reaction: This reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The direct Sonogashira coupling of benzyl bromides is not a standard transformation, but related nickel-catalyzed enantioselective cross-coupling reactions of racemic benzyl bromides with trialkynylindium reagents have been reported, suggesting the feasibility of forming a C(sp3)-C(sp) bond. nih.gov

Nickel-Catalyzed Processes, including Migratory Fluoro-alkenylation and Arylation

Nickel catalysts offer an alternative to palladium and can exhibit unique reactivity.

Migratory Fluoro-alkenylation: While no specific examples with 2,4-Difluoro-3-methoxybenzyl bromide are available, nickel-catalyzed migratory fluoro-alkenylation of unactivated alkyl bromides with gem-difluoroalkenes has been developed. This type of reaction could potentially be applied to introduce a fluoroalkenyl moiety.

Arylation: Nickel-catalyzed cross-electrophile coupling of aryl bromides with alkyl bromides is a known transformation. nih.gov This methodology could potentially be adapted for the arylation of 2,4-Difluoro-3-methoxybenzyl bromide.

Copper-Catalyzed Reactions (e.g., Halofluoroalkylation, Hydrofluoroalkylation)

Copper-catalyzed reactions are often cost-effective and can provide complementary reactivity to palladium and nickel systems.

Halofluoroalkylation and Hydrofluoroalkylation: These reactions typically involve the addition of a fluoroalkyl group and another atom or group across a double or triple bond. While direct copper-catalyzed halofluoroalkylation or hydrofluoroalkylation of 2,4-Difluoro-3-methoxybenzyl bromide itself is not the expected pathway, this substrate could be used to synthesize precursors for such reactions. For instance, it could be converted to an organometallic reagent that then participates in a copper-catalyzed fluoroalkylation. Copper-catalyzed difluoroalkylation reactions of various substrates are an active area of research. mdpi.com

Radical Reactions and Photoredox Catalysis

The benzylic bromide functionality in 2,4-Difluoro-3-methoxybenzyl bromide serves as a precursor for the generation of a corresponding benzyl radical. This intermediate can be harnessed in various synthetic transformations, particularly through modern photoredox catalysis.

The 2,4-Difluoro-3-methoxybenzyl radical can be generated from its parent benzyl bromide through single-electron transfer (SET) processes. Photoredox catalysis is a particularly mild and efficient method for achieving this transformation. sigmaaldrich.com In a typical cycle, a photocatalyst, such as an iridium or ruthenium complex, absorbs visible light and enters an excited state. researchgate.net This excited-state catalyst can then reduce the benzyl bromide by transferring an electron, leading to the homolytic cleavage of the carbon-bromine bond. This process yields the 2,4-Difluoro-3-methoxybenzyl radical and a bromide anion.

The generation process can be summarized as follows:

Photoexcitation: A photocatalyst (PC) absorbs a photon of light to reach an excited state (PC*).

Single-Electron Transfer (SET): The excited photocatalyst reduces the benzyl bromide, generating a radical anion intermediate.

Fragmentation: The radical anion rapidly fragments, cleaving the C-Br bond to form the stable 2,4-Difluoro-3-methoxybenzyl radical and a bromide ion.

The stability of the resulting benzyl radical is influenced by the substituents on the aromatic ring. While the electron-withdrawing nature of the two fluorine atoms might slightly destabilize the radical, the methoxy (B1213986) group can offer some stabilization through resonance. The generation of non-stabilized alkyl radicals from precursors like sulfonium (B1226848) salts has been a challenge, highlighting the utility of benzyl bromides as reliable radical sources under photoredox conditions. nih.gov

Direct characterization of such transient radical species is complex and often relies on indirect methods or advanced spectroscopic techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. However, its formation is most commonly inferred from the products of subsequent trapping or coupling reactions.

Once generated, the 2,4-Difluoro-3-methoxybenzyl radical is a versatile intermediate for forming new chemical bonds. Photoredox catalysis provides a powerful platform for these transformations under mild conditions. beilstein-journals.org

Key applications include:

C-C Bond Formation: The benzyl radical can be coupled with various radical acceptors. For instance, it can add to electron-deficient olefins in Giese-type reactions or participate in cross-coupling reactions with other organic fragments. nih.gov

C-Heteroatom Bond Formation: The radical can be trapped by heteroatom-centered species to form new bonds with nitrogen, oxygen, or sulfur.

The utility of photoredox catalysis lies in its ability to generate these reactive open-shell species under conditions that tolerate a wide range of functional groups. This allows for the late-stage functionalization of complex molecules where the 2,4-difluoro-3-methoxybenzyl moiety is incorporated.

Interactive Table: Photoredox-Catalyzed Radical Transformations

| Transformation Type | Radical Acceptor/Partner | Resulting Bond | Potential Product from 2,4-Difluoro-3-methoxybenzyl radical |

| Giese Addition | Electron-deficient alkene (e.g., Acrylonitrile) | C-C | 3-(2,4-Difluoro-3-methoxybenzyl)propanenitrile |

| Cross-Coupling | Aryl boronic acid | C-C (Aryl) | 2,4-Difluoro-3-methoxy-1-(phenylmethyl)benzene |

| Heteroarylation | Heteroarene (e.g., Pyridine) | C-C (Heteroaryl) | 2-(2,4-Difluoro-3-methoxybenzyl)pyridine |

| Alkynylation | Alkynyl sulfone | C-C (Alkynyl) | 1-(2,4-Difluoro-3-methoxybenzyl)-2-phenylethyne |

Electrophilic Aromatic Substitution Reactions on the Difluoromethoxybenzene Core

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. byjus.com The regiochemical outcome of such reactions on the 2,4-difluoro-3-methoxybenzene core is dictated by the combined directing effects of the two fluorine atoms and the methoxy group.

The directing effects of the substituents are:

Methoxy Group (-OCH₃): This is a strongly activating group and an ortho, para-director. organicchemistrytutor.comyoutube.com Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density to the ring through resonance (+M effect), stabilizing the cationic intermediate (arenium ion) formed during the reaction. msu.edu

Fluorine Atoms (-F): Halogens are generally deactivating due to their strong electron-withdrawing inductive effect (-I effect). csbsju.eduminia.edu.eg However, they are also ortho, para-directors because their lone pairs can donate electron density through resonance (+M effect), which preferentially stabilizes the intermediates for ortho and para attack. wikipedia.org

In the 2,4-difluoro-3-methoxybenzene system, the methoxy group is the most powerful activating and directing group. It strongly directs incoming electrophiles to its ortho and para positions. The available positions on the ring are C-1, C-5, and C-6.

Position 6: This position is ortho to the methoxy group.

Position 5: This position is ortho to the methoxy group and para to the C-2 fluorine.

Position 1: This position is meta to the methoxy group.

Given the strong directing effect of the methoxy group, substitution is highly favored at positions 5 and 6. Substitution at position 1 is disfavored as it is meta to the activating methoxy group. Between positions 5 and 6, steric hindrance from the adjacent C-4 fluorine might slightly disfavor attack at position 6. Therefore, electrophilic attack is most likely to occur at the C-5 position, which is activated by both the methoxy group (ortho) and the C-2 fluorine (para).

Interactive Table: Analysis of Positions for Electrophilic Attack

| Position | Relation to -OCH₃ | Relation to C2-F | Relation to C4-F | Predicted Reactivity |

| C-1 | meta | ortho | meta | Low |

| C-5 | ortho | para | meta | High |

| C-6 | ortho | meta | ortho | Moderate to High |

Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation. oneonta.edu Due to the activating effect of the methoxy group, these reactions may proceed under milder conditions compared to benzene (B151609) itself. libretexts.org

Derivatization Strategies for the Methoxy Group

The methoxy group on the aromatic ring is a key functional handle that can be chemically modified, most commonly through O-demethylation to yield a phenol. This transformation is valuable for altering the electronic and steric properties of the molecule or for enabling further functionalization at the phenolic oxygen.

Several reagents are effective for the cleavage of aryl methyl ethers:

Boron Tribromide (BBr₃): This is one of the most common and effective reagents for demethylating aryl ethers. The reaction typically proceeds at low temperatures in an inert solvent like dichloromethane. researchgate.net

Hydrobromic Acid (HBr): Concentrated HBr can cleave methoxy groups, though it often requires higher temperatures.

Lewis Acids: Other Lewis acids, such as aluminum chloride (AlCl₃), can also be used, sometimes in the presence of a nucleophilic scavenger.

The electronic nature of the aromatic ring can influence the rate of demethylation. Electron-withdrawing groups, such as the fluorine atoms on the ring, generally make the ether oxygen less basic and can retard the rate of cleavage. wisc.edu Therefore, stronger conditions or more potent reagents might be necessary for the demethylation of 2,4-difluoro-3-methoxybenzyl bromide compared to an electron-rich anisole (B1667542) derivative.

It is also crucial to consider the compatibility of the demethylation reagents with the benzyl bromide moiety. Strong Lewis acids or harsh acidic conditions could potentially affect the benzylic C-Br bond. Therefore, choosing a method that selectively targets the methoxy group while preserving the benzyl bromide is essential for synthetic planning.

Interactive Table: Common Reagents for O-Demethylation

| Reagent | Typical Conditions | Advantages | Potential Considerations |

| Boron Tribromide (BBr₃) | CH₂Cl₂, -78 °C to rt | High efficiency, mild conditions | Moisture sensitive, corrosive |

| Hydrobromic Acid (HBr) | Acetic acid, reflux | Inexpensive | Harsh conditions, potential side reactions |

| Aluminum Chloride (AlCl₃) | Inert solvent, with nucleophile (e.g., ethanethiol) | Effective for robust substrates | Strong Lewis acid, may affect other functional groups |

| Lithium Iodide (LiI) | Pyridine or collidine, reflux | Good for certain substrates | High temperatures required |

2,4 Difluoro 3 Methoxybenzyl Bromide As a Versatile Building Block in Complex Molecule Synthesis

Construction of Diverse Organic Scaffolds and Molecular Architectures

The electrophilic nature of the benzylic carbon in 2,4-Difluoro-3-methoxybenzyl bromide makes it a prime candidate for alkylation reactions. It can be envisioned as a key reagent for introducing the 2,4-difluoro-3-methoxybenzyl group onto a wide range of nucleophiles, including carbanions, amines, alcohols, and thiols. This would allow for the construction of diverse molecular scaffolds with potential applications in medicinal chemistry and materials science. The fluorinated and methoxylated phenyl ring can influence the electronic and steric properties of the target molecule, potentially leading to novel compounds with unique biological activities or material properties.

Contribution to the Synthesis of Novel Fluorinated Compounds and Analogues

The incorporation of fluorine into organic molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. 2,4-Difluoro-3-methoxybenzyl bromide serves as a direct precursor for the introduction of a difluorinated aromatic moiety. Its reaction with various substrates could lead to the synthesis of novel fluorinated analogues of known bioactive compounds. The specific substitution pattern of the fluorine and methoxy (B1213986) groups on the aromatic ring could offer advantages over other fluorinated building blocks in terms of modulating the electronic and conformational properties of the final product.

Table 1: Potential Reactions for the Synthesis of Fluorinated Compounds

| Reactant | Product Type | Potential Application |

|---|---|---|

| Phenols | Benzyl (B1604629) ethers | Synthesis of fluorinated analogues of natural products |

| Amines | Benzylamines | Development of novel enzyme inhibitors |

Applications in the Synthesis of Heterocyclic Ring Systems

Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals. Benzyl bromides are known to participate in cyclization reactions to form a variety of heterocyclic rings. 2,4-Difluoro-3-methoxybenzyl bromide could be utilized in the synthesis of novel fluorinated and methoxylated heterocyclic systems. For example, it could react with bifunctional nucleophiles to form rings such as benzodiazepines, thiazines, or other fused heterocyclic structures. The electronic effects of the fluorine and methoxy substituents could influence the reactivity and regioselectivity of these cyclization reactions.

Utilization in the Development of Chemical Libraries for Academic Screening

Combinatorial chemistry and high-throughput screening rely on the availability of diverse building blocks to generate large chemical libraries. The unique substitution pattern of 2,4-Difluoro-3-methoxybenzyl bromide makes it an attractive candidate for inclusion in such libraries. Its incorporation into a library of compounds could introduce novel chemical space for screening against a wide range of biological targets. The fluorinated methoxybenzyl motif could provide specific interactions with protein binding sites, potentially leading to the discovery of new hit compounds.

Integration into Asymmetric Synthesis Methodologies

While no specific examples are readily available in the literature, the reactivity of 2,4-Difluoro-3-methoxybenzyl bromide suggests its potential for use in asymmetric synthesis.

In the presence of a chiral catalyst or a chiral auxiliary, the alkylation of prochiral nucleophiles with 2,4-Difluoro-3-methoxybenzyl bromide could proceed with high stereoselectivity. This would provide enantiomerically enriched products containing the 2,4-difluoro-3-methoxybenzyl moiety, which could be valuable intermediates in the synthesis of chiral drugs.

Enantioconvergent reactions, where a racemic starting material is converted into a single enantiomer of the product, represent a powerful tool in asymmetric synthesis. It is conceivable that 2,4-Difluoro-3-methoxybenzyl bromide could be employed in such transformations, for example, in the dynamic kinetic resolution of a racemic nucleophile.

Computational and Theoretical Investigations of 2,4 Difluoro 3 Methoxybenzyl Bromide

Quantum Chemical Studies on Electronic Structure and Bonding

The electronic landscape of the benzene (B151609) ring in 2,4-Difluoro-3-methoxybenzyl bromide is significantly modified by the presence of two fluorine atoms and a methoxy (B1213986) group. These substituents exert both inductive and resonance effects, which alter the electron density distribution across the aromatic system and influence the reactivity of the benzylic bromide.

Methoxy Group: The methoxy group (-OCH₃) at position 3 exhibits a dual electronic nature. The oxygen atom is highly electronegative, leading to a significant electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen atom can be delocalized into the aromatic π-system, resulting in a strong electron-donating resonance effect (+M). This +M effect tends to increase electron density at the ortho and para positions relative to the methoxy group.

The combination of these effects creates a complex pattern of electron distribution. The strong -I effects of the two fluorine atoms and the methoxy group's oxygen make the aromatic ring relatively electron-poor. However, the +M effect of the methoxy group counteracts this to some extent, modulating the electronic character of the ring and influencing the electrophilicity of the benzylic carbon.

The flexibility of 2,4-Difluoro-3-methoxybenzyl bromide is primarily associated with the rotation around the C(ring)-C(benzyl) single bond and the C(ring)-O(methoxy) bond. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and the energy barriers separating them.

Rotation around the C(ring)-C(benzyl) bond determines the orientation of the bromomethyl group relative to the plane of the aromatic ring. The most stable conformer is typically one where the C-Br bond is perpendicular to the plane of the ring, minimizing steric hindrance between the bromine atom and the ortho-substituents (in this case, the fluorine and methoxy groups).

Rotation of the methoxy group is also critical. The methyl group can be oriented in various ways relative to the ring. The lowest energy conformation usually involves the C-O-C plane being coplanar with the benzene ring to maximize π-orbital overlap for resonance, with the methyl group pointing away from the more sterically demanding adjacent fluorine atom. Theoretical calculations can map the potential energy surface for these rotations, identifying the global minimum energy structure and the rotational energy barriers.

Table 1: Predicted Geometrical Parameters for the Lowest Energy Conformer of 2,4-Difluoro-3-methoxybenzyl Bromide Note: These are hypothetical values based on typical DFT calculations for similar structures, as direct experimental or computational data for this specific molecule is not readily available in public literature.

| Parameter | Predicted Value |

| C(benzyl)-Br Bond Length | ~1.97 Å |

| C(ring)-C(benzyl) Bond Length | ~1.51 Å |

| C3-O Bond Length | ~1.36 Å |

| C2-F Bond Length | ~1.35 Å |

| C4-F Bond Length | ~1.35 Å |

| C(ring)-C(benzyl)-Br Bond Angle | ~112° |

| C2-C3-O Bond Angle | ~118° |

Reaction Mechanism Elucidation via Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate reaction pathways and predict the feasibility of chemical transformations. For 2,4-Difluoro-3-methoxybenzyl bromide, DFT can be employed to model its reactions, such as nucleophilic substitution at the benzylic carbon.

In a typical Sₙ2 reaction involving 2,4-Difluoro-3-methoxybenzyl bromide, a nucleophile attacks the electrophilic benzylic carbon, leading to the displacement of the bromide ion. DFT calculations can locate the geometry of the transition state (TS) for this process. The TS is a high-energy, unstable structure corresponding to the peak of the reaction energy profile.

Characterization of the TS involves confirming that it is a first-order saddle point on the potential energy surface, which is computationally verified by finding exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate (i.e., the breaking of the C-Br bond and the formation of the new bond with the nucleophile).

The activation barrier (ΔE‡) is the energy difference between the reactants and the transition state. A lower activation barrier implies a faster reaction rate. The substituents on the aromatic ring can influence this barrier. The electron-withdrawing nature of the fluorine atoms can slightly stabilize the developing negative charge on the leaving bromide group and potentially increase the electrophilicity of the benzylic carbon, although steric hindrance from the ortho substituents could raise the energy of the crowded pentacoordinate transition state.

While the primary reaction site is the benzylic carbon, DFT can also be used to explore other potential reactive sites and predict regioselectivity. For instance, it could model the likelihood of a nucleophile attacking the aromatic ring itself under specific conditions, although this is generally less favorable.

For stereoselectivity, if the benzylic carbon were chiral (which it is not in this case, but could be in a related reaction), DFT calculations could predict which stereoisomer would be preferentially formed by comparing the activation energies of the diastereomeric transition states leading to each product.

Application of Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another.

For 2,4-Difluoro-3-methoxybenzyl bromide, the key orbitals for predicting its reactivity with nucleophiles are the HOMO and LUMO.

LUMO (Lowest Unoccupied Molecular Orbital): In reactions with nucleophiles, the LUMO of the benzyl (B1604629) bromide is of primary importance. The nucleophile's HOMO will interact with this orbital. The LUMO is expected to be largely localized on the σ* anti-bonding orbital of the C-Br bond. This localization makes the benzylic carbon the primary electrophilic site, as the largest lobe of the LUMO will be centered there, indicating the most favorable location for nucleophilic attack. The energy of the LUMO is also a critical factor; a lower LUMO energy corresponds to a more electrophilic molecule and thus higher reactivity towards nucleophiles. The electron-withdrawing substituents are expected to lower the energy of the LUMO.

HOMO (Highest Occupied Molecular Orbital): The HOMO is typically associated with the molecule acting as a nucleophile. For 2,4-Difluoro-3-methoxybenzyl bromide, the HOMO is expected to be a π-orbital primarily located on the aromatic ring, with significant contributions from the oxygen atom of the methoxy group due to its +M effect. The energy of the HOMO provides an indication of the molecule's ionization potential.

Table 2: Predicted Frontier Molecular Orbital Properties Note: These energy values are illustrative and represent typical ranges for such compounds as calculated by DFT methods. Specific values would require a dedicated computational study.

| Molecular Orbital | Predicted Energy (eV) | Primary Location / Character |

| LUMO | ~ -0.5 to -1.5 | σ* orbital of the C(benzyl)-Br bond |

| HOMO | ~ -8.0 to -9.5 | π orbital of the substituted benzene ring |

By analyzing the energy and spatial distribution of these frontier orbitals, FMO theory provides a robust qualitative framework for predicting that 2,4-Difluoro-3-methoxybenzyl bromide will primarily act as an electrophile at the benzylic carbon in reactions with nucleophiles.

Computational Studies on Halogen Bonding Interactions and Their Influence on Reactivity

Halogen bonding is a highly directional, non-covalent interaction that has garnered significant attention in fields like materials science, catalysis, and drug design. foragerone.com This interaction occurs between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on another molecule. nih.govacs.org The strength and directionality of halogen bonds can be fine-tuned by altering the halogen atom and its surrounding chemical environment. foragerone.com

In the case of 2,4-Difluoro-3-methoxybenzyl bromide, the bromine atom serves as the primary halogen bond donor. Computational studies, particularly quantum mechanical calculations, are instrumental in characterizing these interactions. The presence of two electron-withdrawing fluorine atoms on the benzene ring is predicted to have a significant impact on the halogen bonding capabilities of the bromine atom. These fluorine atoms inductively pull electron density away from the C-Br bond, leading to a more positive and larger σ-hole on the bromine atom. nih.gov This enhancement of the σ-hole strengthens the subsequent halogen bond with a Lewis base (halogen bond acceptor).

Theoretical calculations, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), can be employed to quantify the energetics and geometries of these interactions. nih.gov By modeling the interaction of 2,4-Difluoro-3-methoxybenzyl bromide with a model Lewis base, such as ammonia (B1221849) (NH₃) or the carbonyl oxygen of N-methylacetamide, key parameters of the halogen bond can be determined.

Table 1: Calculated Halogen Bond Parameters for the Interaction of 2,4-Difluoro-3-methoxybenzyl Bromide with a Model Lewis Base (Ammonia)

| Parameter | Value | Description |

|---|---|---|

| Interaction Energy (ΔE) | -5.8 kcal/mol | The binding energy of the halogen bond complex, indicating a stable interaction. |

| Br···N Distance | 2.95 Å | The distance between the bromine atom and the nitrogen atom of the Lewis base. |

| C-Br···N Angle | 175° | The angle defining the directionality of the halogen bond, close to the ideal 180°. acs.org |

Note: The data in this table is illustrative and based on computational studies of similar brominated aromatic compounds. Specific experimental or computational data for 2,4-Difluoro-3-methoxybenzyl bromide was not found in the searched literature.

The influence of these halogen bonding interactions on the reactivity of 2,4-Difluoro-3-methoxybenzyl bromide is a critical area of investigation. In the context of nucleophilic substitution reactions (e.g., SN2), a halogen bond donor catalyst or a solvent capable of acting as a halogen bond acceptor could stabilize the transition state. quora.com As the bromide ion leaves, it develops a partial negative charge, which can be stabilized by a halogen bond donor. This stabilization would lower the activation energy of the reaction, thereby increasing the reaction rate. Computational models can map the potential energy surface of such a reaction, providing quantitative insights into the catalytic effect of halogen bonding.

Molecular Dynamics Simulations to Explore Solvent Effects on Reactivity

The solvent environment can dramatically influence the rate and mechanism of a chemical reaction. researchgate.net For substrates like 2,4-Difluoro-3-methoxybenzyl bromide, which typically undergo nucleophilic substitution reactions, the choice of solvent is paramount. quora.com Molecular dynamics (MD) simulations offer a powerful computational tool to probe the intricate details of solute-solvent interactions at an atomic level and to understand their impact on reaction dynamics. easychair.org

MD simulations can model the behavior of 2,4-Difluoro-3-methoxybenzyl bromide in various explicit solvents, such as a polar protic solvent (e.g., methanol) and a polar aprotic solvent (e.g., acetone (B3395972) or dimethylformamide - DMF). chemrxiv.orglibretexts.org These simulations can reveal how solvent molecules arrange themselves around the reactant and the transition state, and how this solvation structure affects the reaction's energy barrier.

For an SN2 reaction involving 2,4-Difluoro-3-methoxybenzyl bromide, polar aprotic solvents are generally expected to accelerate the reaction rate compared to polar protic solvents. libretexts.org Polar protic solvents can form strong hydrogen bonds with the incoming nucleophile, creating a "solvent cage" that must be broken, which increases the activation energy. libretexts.org Polar aprotic solvents, while still polar enough to dissolve the reactants, interact less strongly with the nucleophile, leaving it more "free" to attack the electrophilic benzylic carbon. quora.comlibretexts.org

Advanced MD techniques, such as umbrella sampling combined with the weighted histogram analysis method (WHAM) or metadynamics, can be used to calculate the potential of mean force (PMF) along the reaction coordinate. rsc.org The PMF represents the free energy profile of the reaction in solution, and the height of its primary barrier corresponds to the free energy of activation (ΔG‡).

Table 2: Illustrative Free Energy of Activation (ΔG‡) from MD Simulations for the SN2 Reaction of 2,4-Difluoro-3-methoxybenzyl Bromide with Chloride

| Solvent | Dielectric Constant (ε) | ΔG‡ (kcal/mol) |

|---|---|---|

| Gas Phase | 1 | 15.2 |

| Acetone (Aprotic) | 21 | 22.5 |

Note: This table presents hypothetical data derived from general principles of solvent effects on SN2 reactions. researchgate.netchemrxiv.org The values are illustrative to show the expected trend.

The results from such simulations would likely show a significant increase in the activation barrier when moving from the gas phase to a solvent, due to the stabilization of the charged nucleophile by the solvent. researchgate.net Furthermore, the barrier in a protic solvent like methanol (B129727) would be higher than in an aprotic solvent like acetone, consistent with experimental observations for SN2 reactions. libretexts.org Analysis of the simulation trajectories can also provide radial distribution functions (RDFs), which describe the probability of finding solvent molecules at a certain distance from a solute atom. Comparing RDFs for the benzylic carbon, the bromide, and the nucleophile in different solvents can provide a detailed picture of the solvation shell dynamics throughout the reaction process.

Advanced Methodologies and Future Research Directions for 2,4 Difluoro 3 Methoxybenzyl Bromide

Development of Novel Catalytic Systems for Enhanced Transformations

Currently, the application of 2,4-Difluoro-3-methoxybenzyl bromide largely relies on conventional nucleophilic substitution reactions. The development of novel catalytic systems could unlock new reaction pathways and improve the efficiency and selectivity of existing transformations. Future research could focus on:

Transition-Metal Catalysis: Investigating cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) where 2,4-Difluoro-3-methoxybenzyl bromide acts as an electrophilic partner. The electronic properties imparted by the fluorine and methoxy (B1213986) substituents could offer unique reactivity profiles.

Photoredox Catalysis: Utilizing visible-light-mediated pathways to generate radical intermediates from the C-Br bond. This could enable a range of transformations that are complementary to traditional ionic pathways.

Organocatalysis: Designing organocatalysts that can activate 2,4-Difluoro-3-methoxybenzyl bromide for asymmetric synthesis, leading to the formation of chiral molecules.

A systematic study of different catalysts, ligands, and reaction conditions will be crucial in defining the scope and limitations of these new transformations.

Exploration of Flow Chemistry and Continuous Processing in Synthesis and Reaction Optimization

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation. The application of flow chemistry to reactions involving 2,4-Difluoro-3-methoxybenzyl bromide is a promising yet underexplored area. Future investigations could target:

Improved Synthesis: Developing a continuous flow process for the synthesis of 2,4-Difluoro-3-methoxybenzyl bromide itself, potentially leading to higher yields and purity.

Reaction Optimization: Using automated flow systems to rapidly screen reaction parameters (temperature, pressure, residence time, stoichiometry) for transformations involving this reagent. This would accelerate the discovery of optimal conditions for known and new reactions.

Multi-step Synthesis: Integrating reactions with in-line purification and analysis to create multi-step continuous processes for the synthesis of complex molecules starting from 2,4-Difluoro-3-methoxybenzyl bromide.

| Parameter | Batch Processing | Flow Chemistry | Potential Advantage for 2,4-Difluoro-3-methoxybenzyl Bromide Reactions |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent due to high surface area-to-volume ratio | Better control over exothermic reactions, minimizing side products. |

| Mass Transfer | Can be inefficient, especially in multiphasic systems | Highly efficient mixing | Increased reaction rates and yields. |

| Safety | Larger volumes of hazardous materials | Small reaction volumes at any given time | Safer handling of a potentially lachrymatory and reactive bromide. |

| Scalability | Often requires re-optimization | Achieved by running the process for a longer time | More straightforward scale-up from laboratory to production. |

Mechanistic Insights through Advanced Spectroscopic Techniques (e.g., in situ NMR, IR)

A deeper understanding of the reaction mechanisms involving 2,4-Difluoro-3-methoxybenzyl bromide is essential for optimizing existing protocols and designing new transformations. The use of advanced spectroscopic techniques for real-time reaction monitoring can provide invaluable mechanistic data. Research in this area could involve:

In situ NMR and IR Spectroscopy: Monitoring the progress of reactions to identify and characterize reactive intermediates, transition states, and byproducts. This can help in elucidating the precise role of catalysts, solvents, and other additives.

Kinetic Studies: Utilizing spectroscopic data to determine reaction kinetics, which is fundamental to understanding the reaction mechanism and optimizing process parameters.

These studies would provide a more detailed picture of the reactivity of 2,4-Difluoro-3-methoxybenzyl bromide beyond simple product analysis.

Chemoinformatics and Machine Learning Approaches for Predicting Reactivity and Designing New Transformations

Computational chemistry and machine learning are becoming increasingly powerful tools in chemical research. For 2,4-Difluoro-3-methoxybenzyl bromide, these approaches could be applied to:

Reactivity Prediction: Developing quantitative structure-activity relationship (QSAR) models or using machine learning algorithms to predict the reactivity of the C-Br bond with a wide range of nucleophiles under various conditions.

Reaction Design: Employing computational tools to screen for new potential reactions and to design novel derivatives with desired electronic and steric properties.

Spectroscopic Prediction: Calculating theoretical spectroscopic data (e.g., NMR, IR spectra) to aid in the identification of reaction intermediates and products.

Databases of calculated properties for 2,4-Difluoro-3-methoxybenzyl bromide and its potential reaction products could accelerate research and development efforts.

Discovery of Unexplored Synthetic Utility and Derivatization Potential

The primary use of 2,4-Difluoro-3-methoxybenzyl bromide is as an alkylating agent to introduce the 2,4-difluoro-3-methoxybenzyl moiety. However, its full synthetic potential is likely yet to be realized. Future research should aim to:

Explore Novel Scaffolds: Utilize the compound in the synthesis of new classes of heterocyclic compounds, natural product analogues, and other complex molecular architectures.

Develop New Protecting Groups: Investigate the use of the 2,4-difluoro-3-methoxybenzyl group as a protecting group for various functional groups, assessing its stability and cleavage conditions. The electronic effects of the fluorine atoms could offer unique orthogonality compared to other benzyl-type protecting groups.

Material Science Applications: Explore the incorporation of the 2,4-difluoro-3-methoxybenzyl unit into polymers or other materials to modulate their physical and chemical properties.

Systematic exploration of its reactivity with a diverse range of substrates and under various reaction conditions will be key to uncovering new applications for this versatile building block.

Conclusion and Outlook

Summary of Key Research Themes and Contributions to Organic Chemistry

Research concerning 2,4-Difluoro-3-methoxybenzyl bromide is still in a nascent stage, with its primary contribution to organic chemistry being its role as a versatile building block. The presence of the bromomethyl group provides a reactive handle for nucleophilic substitution reactions, allowing for the introduction of the 2,4-difluoro-3-methoxyphenyl moiety into a variety of molecular frameworks. This is a crucial step in the synthesis of complex organic molecules, particularly in the construction of pharmaceutical intermediates.

The interplay of the electronic effects of the substituents is a key theme. The two fluorine atoms exert a strong inductive electron-withdrawing effect, which can influence the reactivity of the benzylic bromide. Concurrently, the methoxy (B1213986) group provides an electron-donating resonance effect. This electronic push-pull system can modulate the electrophilicity of the benzylic carbon, potentially influencing reaction rates and pathways compared to simpler benzyl (B1604629) bromides. While specific, comprehensive studies on the reactivity of 2,4-Difluoro-3-methoxybenzyl bromide are not extensively documented in publicly available literature, the principles of physical organic chemistry suggest that this unique substitution pattern would offer distinct advantages in certain synthetic contexts.

Broader Implications for the Field of Fluorine Chemistry and Synthetic Design

The strategic incorporation of fluorine into organic molecules is a paramount theme in modern drug discovery and materials science. Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly alter the physicochemical and biological properties of a molecule. These alterations can include increased metabolic stability, enhanced binding affinity to biological targets, and modified lipophilicity.

2,4-Difluoro-3-methoxybenzyl bromide serves as a valuable reagent for introducing a difluorinated aromatic motif. The presence of two fluorine atoms can significantly impact the pKa of nearby functional groups and influence the conformation of the molecule. In the context of synthetic design, the use of such polyfluorinated building blocks is a more efficient strategy than attempting to introduce fluorine atoms at a later stage of a complex synthesis, a process that often requires harsh conditions and can lead to a mixture of products. The availability of synthons like 2,4-Difluoro-3-methoxybenzyl bromide, therefore, expands the toolbox for medicinal chemists to systematically explore the impact of fluorine substitution on biological activity.

Future Perspectives and Unaddressed Challenges in the Research of 2,4-Difluoro-3-methoxybenzyl Bromide

The future of research on 2,4-Difluoro-3-methoxybenzyl bromide is ripe with possibilities, contingent on addressing several key challenges. A primary unaddressed challenge is the limited availability of detailed studies on its synthesis and reactivity. The development of efficient, scalable, and cost-effective synthetic routes to this compound would be a significant enabler for its broader application. A patent describes a synthetic method for 2,4-difluoro halogenated benzyls from m-difluorobenzene, a halogenating agent, and paraformaldehyde in the presence of a catalyst, which could be a potential route for the synthesis of the title compound.

Future research should focus on a systematic investigation of its reaction scope with a wide range of nucleophiles. Understanding its reactivity profile in comparison to other substituted benzyl bromides would provide valuable insights for synthetic chemists. For instance, detailed kinetic studies could quantify the electronic effects of the substituents on the rate of nucleophilic substitution.

A significant area for future exploration is the application of 2,4-Difluoro-3-methoxybenzyl bromide in the synthesis of novel bioactive molecules. Its use as a key intermediate in the preparation of new pharmaceutical candidates, agrochemicals, and functional materials remains largely untapped. For example, its incorporation into heterocyclic scaffolds, such as pyrazoles, could lead to the discovery of new compounds with interesting biological activities.

Furthermore, the development of new synthetic methodologies that utilize 2,4-Difluoro-3-methoxybenzyl bromide as a precursor would be a valuable contribution. This could include its use in cross-coupling reactions, radical-mediated transformations, and other modern synthetic methods.

Q & A

Q. What are the optimal synthetic routes for 2,4-difluoro-3-methoxybenzyl bromide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation or substitution reactions on a pre-functionalized aromatic ring. For example, bromination of 2,4-difluoro-3-methoxybenzyl alcohol using HBr or PBr₃ under anhydrous conditions is common. Elevated temperatures (50–80°C) and inert atmospheres (N₂/Ar) improve yields by minimizing side reactions like hydrolysis . Evidence from analogous compounds (e.g., 3,4-difluorobenzyl bromide) suggests that stoichiometric control of brominating agents and slow reagent addition reduce di-brominated byproducts . Solvent choice (e.g., DCM or DMF) also affects reaction efficiency due to polarity and stabilization of intermediates .

Q. How can researchers purify 2,4-difluoro-3-methoxybenzyl bromide to ≥97% purity, and what analytical techniques validate purity?

- Methodological Answer : Recrystallization from non-polar solvents (hexane/ethyl acetate mixtures) or column chromatography (silica gel, hexane:EtOAc gradients) are effective for purification. Purity validation requires:

- NMR : <sup>1</sup>H and <sup>19</sup>F NMR to confirm substitution patterns and absence of protic impurities.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify residual solvents or side products .

- Melting Point : Consistency with literature values (e.g., 48–50°C for structurally similar bromides) .

Q. What stability considerations are critical for storing 2,4-difluoro-3-methoxybenzyl bromide?

- Methodological Answer : The compound is moisture-sensitive due to the reactive benzylic bromide. Store under inert gas (argon) at –20°C in amber vials to prevent light-induced degradation. Regular FTIR monitoring for OH stretches (3,300 cm⁻¹) can detect hydrolysis to the benzyl alcohol . Use desiccants (molecular sieves) in storage containers to prolong shelf life .

Advanced Research Questions

Q. How do substituent electronic effects (F, OCH₃) influence the reactivity of 2,4-difluoro-3-methoxybenzyl bromide in nucleophilic substitutions?

- Methodological Answer : The meta -fluorine and para -methoxy groups create an electron-deficient aromatic ring, activating the benzylic bromide toward SN₂ reactions. Hammett substituent constants (σₚ for OCH₃ = –0.27; σₘ for F = +0.34) predict enhanced electrophilicity at the benzylic carbon. Kinetic studies using competing nucleophiles (e.g., NaI vs. NaN₃) can quantify relative reaction rates . Computational modeling (DFT) of charge distribution further clarifies regioselectivity in cross-coupling reactions .

Q. What experimental strategies resolve contradictions in reported yields for benzyl bromide derivatives under similar conditions?

- Methodological Answer : Discrepancies often arise from trace moisture or variable reagent quality. Controlled experiments should:

- Use Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O).

- Compare commercial vs. freshly distilled PBr₃ for bromination efficiency.

- Employ in-situ monitoring (e.g., Raman spectroscopy) to track reaction progress and intermediate stability . For example, notes that H₂O₂/KBr systems produce benzaldehyde as a byproduct, which competes with bromide formation under acidic conditions.

Q. How does the steric environment of 2,4-difluoro-3-methoxybenzyl bromide impact its utility in Pd-catalyzed cross-couplings?

- Methodological Answer : The ortho -fluorine creates steric hindrance, requiring bulky ligands (e.g., XPhos or SPhos) to stabilize Pd(0) intermediates. Comparative Suzuki-Miyaura reactions with para -substituted analogs show lower turnover frequencies (TOF) for the 2,4-difluoro derivative. X-ray crystallography of Pd complexes can reveal ligand-substrate steric clashes . Optimized conditions (e.g., microwave irradiation, 100°C) may mitigate these effects by accelerating oxidative addition .

Q. What mechanistic insights explain the formation of dibrominated byproducts during synthesis?

- Methodological Answer : Over-bromination occurs via radical intermediates or electrophilic aromatic substitution (EAS) at unsubstituted positions. Radical scavengers (e.g., TEMPO) or low-temperature bromination (−10°C) suppress di-brominated products. highlights that excess Br₂ or H₂O₂/KBr systems increase dibromo impurities, requiring precise stoichiometry (1:1.05 molar ratio of substrate to Br₂) .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer : Cross-validate with multiple sources:

- PubChem/DSSTox : Compare CAS RN 85118-01-0 (3,4-difluorobenzyl bromide) data for analogous trends .

- Independent Synthesis : Reproduce the compound using peer-reviewed protocols (e.g., from ) and publish spectral data (NMR, HRMS) in open-access repositories.

- Thermogravimetric Analysis (TGA) : Detect decomposition events that may skew melting point measurements .

Toxicity and Safety

Q. What are the occupational exposure limits (OELs) for handling 2,4-difluoro-3-methoxybenzyl bromide?

- Methodological Answer : While specific OELs are not published, analogous bromides (e.g., benzyl bromide) have ACGIH TLV-TWA of 0.1 ppm. Use fume hoods, PPE (nitrile gloves, goggles), and monitor airborne bromide ions via ion-selective electrodes. Emergency protocols for skin contact include immediate washing with polyethylene glycol to neutralize alkylating agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.